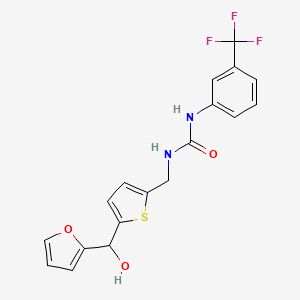
1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H15F3N2O3S and its molecular weight is 396.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of furan and thiophene rings, positions it as a candidate for various biological activities, particularly in the realms of antiviral and anticancer research.
Chemical Structure and Properties
The compound has the molecular formula C18H15F3N2O3S and a molecular weight of approximately 396.38 g/mol. Its structural features include:
- Furan and Thiophene Rings : These heterocyclic components are known for their reactivity and ability to interact with biological targets.
- Trifluoromethyl Group : This modification often enhances biological activity through improved lipophilicity and metabolic stability.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C18H15F3N2O3S |
| Molecular Weight | 396.38 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiophene ring.
- Functionalization with furan derivatives.
- Urea formation through reaction with appropriate amines.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, related compounds have demonstrated efficacy against viruses such as:
- HCV (Hepatitis C Virus) : In studies, certain derivatives have shown EC50 values in the range of 10−100μg/mL, indicating their potential to inhibit viral replication effectively .
Anticancer Potential
The compound's structural components suggest possible interactions with cancer-related pathways. Preliminary studies on similar thiophene-based compounds have reported:
- Inhibition of Tumor Cell Proliferation : Compounds with similar structures have been shown to exert cytotoxic effects on various cancer cell lines, with IC50 values often below 10μM .
The biological activity is likely mediated through several mechanisms:
- Enzyme Inhibition : The urea moiety may interact with enzymes involved in viral replication or cancer cell proliferation.
- Molecular Recognition : The planar structure allows for effective binding to target biomolecules, potentially disrupting their function.
Case Study 1: Antiviral Efficacy
A study examined a series of thiophene derivatives, including variations of this compound, which resulted in significant inhibition of HCV replication at concentrations as low as 10μg/mL. The mechanism was attributed to interference with the viral lifecycle at multiple stages .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that derivatives similar to this compound exhibited IC50 values ranging from 5−15μM, highlighting their potential as lead compounds in anticancer drug development .
Propriétés
IUPAC Name |
1-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c19-18(20,21)11-3-1-4-12(9-11)23-17(25)22-10-13-6-7-15(27-13)16(24)14-5-2-8-26-14/h1-9,16,24H,10H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFRVRBPVGJWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














